2-[4-(trifluoromethyl)-1H-indol-3-yl]acetic acid
Description
Properties
IUPAC Name |
2-[4-(trifluoromethyl)-1H-indol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c12-11(13,14)7-2-1-3-8-10(7)6(5-15-8)4-9(16)17/h1-3,5,15H,4H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRJBWIYZWRBBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=C2CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901264305 | |
| Record name | 4-(Trifluoromethyl)-1H-indole-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901264305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959236-36-3 | |
| Record name | 4-(Trifluoromethyl)-1H-indole-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959236-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trifluoromethyl)-1H-indole-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901264305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Key Reagents
The synthesis of 2-[4-(trifluoromethyl)-1H-indol-3-yl]acetic acid involves strategic functionalization of indole precursors and efficient incorporation of the trifluoromethyl group. Below are the primary methods derived from peer-reviewed patents and research studies.
Condensation and Cyclization Strategies
A scalable approach involves condensing intermediates to form indole-thiazole frameworks, as described in methods for analogous compounds. For example, 2-(1′H-indole-3′-carbonyl)-thiazole-4-carboxylic acid methyl ester synthesis uses:
- Reagents : Chloral, hydroxylamine, sulfuric acid.
- Conditions : Reflux in acidic media to facilitate cyclization.
- Mechanism : Substitution and ring-closing steps generate the indole core, followed by carboxylic acid introduction via CO₂ insertion.
Table 1: Key Reagents and Reaction Conditions
One-Pot Cyclization for High Yields
A novel protocol for azocinoindole derivatives highlights a one-pot method applicable to indole-acetic acid synthesis:
Industrial-Scale Production Optimization
For large-scale synthesis, the following strategies are critical:
Continuous Flow Reactors
Adapting batch methods to continuous systems enhances scalability. For example:
Reaction Optimization and Challenges
Trifluoromethyl Group Incorporation
The -CF₃ group’s electron-withdrawing nature necessitates tailored conditions:
- Metal-Free Trifluoromethylation : CF₃SO₂Na under mild conditions (e.g., 25–50°C, 2–4 hours).
- Cross-Coupling : Pd-catalyzed Suzuki-Miyaura reactions require optimized ligands (e.g., SPhos) to mitigate steric hindrance.
Table 2: Optimization Parameters for Key Steps
Spectroscopic Characterization
Robust analytical methods ensure structural confirmation:
| Technique | Key Observations | Source |
|---|---|---|
| FT-IR | C=O stretch at ~1700 cm⁻¹ (carboxylic acid) | |
| ¹H NMR | -CF₃ splitting (δ 7.2–7.5 ppm, multiplet) | |
| ¹⁹F NMR | Trifluoromethyl signal at δ -63 ppm |
Computational Modeling Insights
Density Functional Theory (DFT) studies predict:
Comparative Analysis of Methods
Table 3: Method Efficacy Comparison
Chemical Reactions Analysis
Types of Reactions
2-[4-(trifluoromethyl)-1H-indol-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole nucleus.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Antitumor Activity
Research indicates that indole derivatives, including 2-[4-(trifluoromethyl)-1H-indol-3-yl]acetic acid, exhibit potent antitumor properties. Studies have shown that compounds with similar structures can inhibit the growth of solid tumors, particularly in colon and lung cancers. The trifluoromethyl group is believed to enhance the efficacy of these compounds by improving their metabolic stability and bioavailability .
Anti-inflammatory Properties
Compounds derived from indole structures are known to possess anti-inflammatory effects. This compound analogues have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. These compounds show promise as potential non-steroidal anti-inflammatory drugs (NSAIDs) due to their selective COX-2 inhibition .
Antiviral Activity
Recent studies have highlighted the antiviral potential of indole derivatives against various viruses, including HIV and respiratory syncytial virus (RSV). The structural modifications provided by the trifluoromethyl group may enhance the antiviral activity of this compound, making it a candidate for further investigation in antiviral drug development .
Herbicidal Activity
The compound has been evaluated for its herbicidal properties, showing potential as a transport inhibitor in plant systems. This suggests that it may interfere with auxin transport mechanisms, which could be beneficial in controlling unwanted plant growth .
Plant Growth Regulation
Given its structural resemblance to auxin, a natural plant hormone involved in growth regulation, this compound may play a role in plant science research. Its influence on plant growth and development warrants further exploration to determine its utility as a growth regulator or herbicide .
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis due to its ability to participate in various chemical reactions, such as nucleophilic substitutions and electrophilic aromatic substitutions. The trifluoromethyl group enhances the reactivity of the indole moiety, facilitating the synthesis of more complex organic molecules .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[4-(trifluoromethyl)-1H-indol-3-yl]acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to biological receptors, increasing its efficacy. The indole nucleus can interact with various enzymes and proteins, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Structural Variations and Substitution Patterns
The following table summarizes key structural analogs and their distinguishing features:
Pharmacological and Physicochemical Properties
- Electronic Effects : The electron-withdrawing -CF₃ group may stabilize the molecule against oxidative degradation and modulate acidity (pKa ~4.2 for the carboxylic acid group) .
- Biological Activity : Analogs like ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate exhibit antitumor activity by acting as prodrugs, releasing active metabolites upon ester hydrolysis . In contrast, 2-[5-(adamantan-1-yl)-1H-indol-3-yl]acetic acid is used in targeted protein degradation systems due to its bulky adamantyl group, which enhances interaction with specific receptors .
Biological Activity
2-[4-(Trifluoromethyl)-1H-indol-3-yl]acetic acid is a compound belonging to the indole family, renowned for its diverse biological activities. The presence of a trifluoromethyl group enhances its lipophilicity and metabolic stability, making it an intriguing candidate for medicinal chemistry and pharmacological studies.
Chemical Structure and Properties
The compound features an indole ring system fused with an acetic acid moiety, which contributes to its solubility and reactivity. The trifluoromethyl group at the 4-position of the indole ring significantly influences its biological interactions.
| Property | Description |
|---|---|
| Molecular Formula | C11H8F3N1O2 |
| Molecular Weight | 251.18 g/mol |
| Solubility | Soluble in organic solvents; limited in water |
| Lipophilicity | Enhanced due to trifluoromethyl group |
The mechanism of action involves interaction with specific molecular targets, particularly enzymes and proteins. The trifluoromethyl group enhances binding affinity to biological receptors, potentially modulating their activity and leading to therapeutic effects. This compound may act as a kinase inhibitor, influencing various cellular processes that are crucial in disease states such as cancer and inflammation.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound can induce cytotoxic effects in cancer cell lines, possibly through mechanisms involving microtubule disruption and apoptosis .
- Anti-inflammatory Effects : Similar compounds have been shown to inhibit COX enzymes, suggesting potential anti-inflammatory properties .
- Antibacterial Properties : The structural characteristics may confer antibacterial activity, warranting further investigation into its efficacy against specific pathogens.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Cytotoxicity in Cancer Cells : A study demonstrated that derivatives with trifluoromethyl substitutions showed enhanced cytotoxic effects compared to their non-fluorinated counterparts. Specifically, the compound exhibited significant growth inhibition in glioblastoma cell lines at concentrations as low as 0.6 μM .
- Kinase Interaction Studies : Investigations into the compound's ability to modulate kinase activity revealed promising results, indicating potential applications in targeting signaling pathways involved in cancer progression.
- Anti-inflammatory Assays : In vivo studies using animal models of inflammation showed that treatment with the compound resulted in reduced edema and inflammatory markers, supporting its potential use as an anti-inflammatory agent .
Comparison with Similar Compounds
The unique trifluoromethyl group distinguishes this compound from other indole derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Indole-3-acetic acid | Indole ring with acetic acid | Plant hormone; growth regulator |
| 2-(5-Bromo-1H-indol-3-yl)acetic acid | Bromo substitution on indole | Antimicrobial activity |
| 2-(6-Chloro-1H-indol-3-yl)acetic acid | Chloro substitution on indole | Anti-inflammatory effects |
| 2-(5-Fluoro-1H-indol-3-yl)acetic acid | Fluoro substitution on indole | Enhanced metabolic stability |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2-[4-(trifluoromethyl)-1H-indol-3-yl]acetic acid, and how can purity be optimized?
- Methodology : A common approach involves refluxing intermediates (e.g., 3-formyl-1H-indole-2-carboxylic acid derivatives) with thiazolidinone or aminothiazol-4(5H)-one in acetic acid with sodium acetate as a catalyst. Recrystallization from acetic acid or DMF/acetic acid mixtures improves purity .
- Key considerations : Reaction time (3–5 hours) and stoichiometric ratios (1.0–1.1 equiv of reactants) are critical for yield optimization. Monitor reaction progress via TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology : Use FT-IR to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and FT-Raman for vibrational modes of the indole ring. ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ resolves trifluoromethyl (-CF₃) splitting patterns and indole proton environments .
- Safety note : Refer to safety data sheets (SDS) for handling guidelines, as indole derivatives may require inert atmosphere protocols .
Q. How should researchers address discrepancies in melting point or spectral data across studies?
- Analysis : Compare recrystallization solvents (e.g., acetic acid vs. DMF mixtures) and purity assessment methods (e.g., HPLC vs. elemental analysis). Contradictions may arise from polymorphic forms or residual solvents .
Advanced Research Questions
Q. What computational methods are suitable for modeling the electronic properties of this compound?
- Methodology : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis set predicts molecular electrostatic potential (MEP), HOMO-LUMO gaps, and charge distribution. Compare results with experimental UV-Vis and NMR chemical shifts .
- Case study : For the analogous 2-(1H-indol-3-yl)-2-oxoacetic acid, DFT calculations aligned with experimental FT-IR vibrational frequencies within ±10 cm⁻¹ .
Q. How does the trifluoromethyl group influence reactivity in cross-coupling or functionalization reactions?
- Experimental design : Investigate Suzuki-Miyaura coupling using Pd catalysts to introduce aryl groups at the indole C4 position. The electron-withdrawing -CF₃ group may reduce nucleophilicity, requiring optimized ligand systems (e.g., SPhos or XPhos) .
- Data interpretation : Monitor regioselectivity via LC-MS and compare with non-CF₃-substituted indole analogs .
Q. What strategies mitigate challenges in analyzing NMR spectra due to fluorine coupling?
- Methodology : Use ¹⁹F NMR to resolve -CF₃ splitting and decoupling techniques to simplify ¹H spectra. For complex splitting, 2D NMR (e.g., HSQC, HMBC) clarifies through-space couplings .
- Example : Trifluoroacetic acid (TFA) NMR studies highlight common artifacts (e.g., solvent suppression interference), which can inform parameter adjustments for indole-CF₃ systems .
Data Contradiction Resolution
Q. How can researchers reconcile divergent yields reported for similar synthetic protocols?
- Root cause analysis : Variability may stem from differences in reagent quality (e.g., anhydrous sodium acetate vs. hydrated forms) or heating methods (oil bath vs. microwave). Reproduce reactions under controlled conditions and document O₂/moisture levels .
Q. What factors explain discrepancies between theoretical and experimental vibrational spectra?
- Troubleshooting : Adjust DFT basis sets (e.g., include dispersion corrections) and account for solvent effects in calculations. For indole derivatives, anharmonic corrections improve agreement for NH stretching modes .
Safety & Compliance
Q. What are the key safety protocols for handling this compound during scale-up?
- Guidance : Use fume hoods for reflux steps due to acetic acid vapors. Store under argon at 2–8°C to prevent indole ring oxidation. Refer to SDS for spill management (e.g., neutralization with NaHCO₃) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
